![molecular formula C12H19NO4S B14211562 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid CAS No. 819864-58-9](/img/structure/B14211562.png)
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-hydroxy-2-phenylpropan-2-amine with propane-1-sulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
3-Phenylpropanol: A compound with a similar hydroxy and phenyl group but lacks the sulfonic acid group.
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and phenyl group but different structural arrangement.
Uniqueness
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid is unique due to the presence of both hydroxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
819864-58-9 |
|---|---|
Formule moléculaire |
C12H19NO4S |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
3-[(1-hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-12(10-14,11-6-3-2-4-7-11)13-8-5-9-18(15,16)17/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,15,16,17) |
Clé InChI |
YHEGCRQWAMSJIL-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC=CC=C1)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


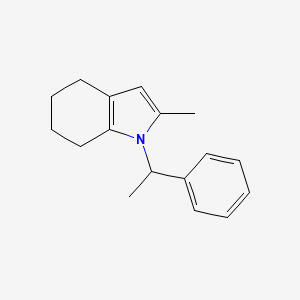
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)
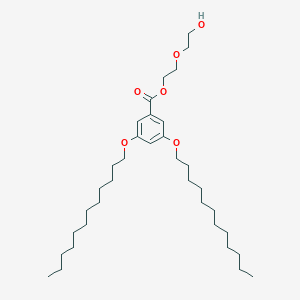
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)


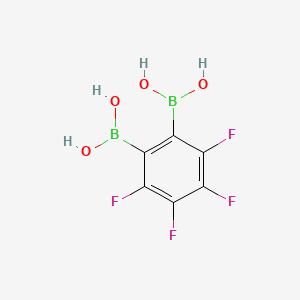
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
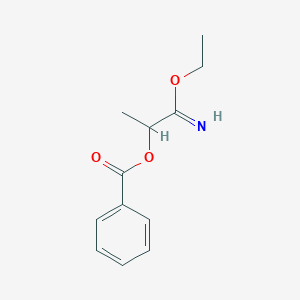

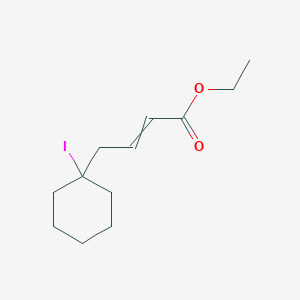
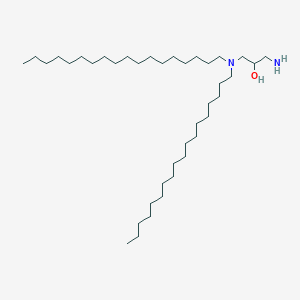
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
